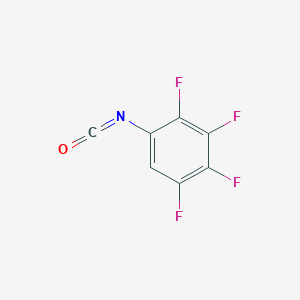

1,2,3,4-Tetrafluoro-5-isocyanatobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7HF4NO |

|---|---|

Molecular Weight |

191.08 g/mol |

IUPAC Name |

1,2,3,4-tetrafluoro-5-isocyanatobenzene |

InChI |

InChI=1S/C7HF4NO/c8-3-1-4(12-2-13)6(10)7(11)5(3)9/h1H |

InChI Key |

VQRYZUIAGXVJAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3,4 Tetrafluoro 5 Isocyanatobenzene and Its Precursors

De Novo Synthesis Approaches to the Tetrafluorobenzene Core

The construction of the 1,2,3,4-tetrafluorobenzene scaffold is a critical first step. Various strategies have been developed to introduce multiple fluorine atoms onto an aromatic ring with the desired regiochemistry.

Fluorination Strategies for Aromatic Scaffolds

Direct fluorination of aromatic compounds is often challenging due to the high reactivity of elemental fluorine. Therefore, indirect methods are typically employed. One common approach involves the use of nucleophilic fluorinating agents to displace other halogens or functional groups on a pre-functionalized benzene (B151609) ring.

Regioselective Functionalization of Polyfluorinated Benzenes

Achieving the specific 1,2,3,4-substitution pattern on the benzene ring requires careful regioselective functionalization. The synthesis of 1,2,3,4-tetrafluorobenzene has been described starting from 2-chloroheptafluorotoluene. This process involves two main steps: the hydrolysis of the trifluoromethyl group followed by reductive dehalogenation. The hydrolysis of 2-chloroheptafluorotoluene can be achieved using alumina and steam at high temperatures, yielding 2-chloro-3,4,5,6-tetrafluorobenzoyl fluoride and the decarboxylated product, 2,3,4,5-tetrafluorochlorobenzene. The subsequent removal of the chlorine atom is accomplished by reduction with hydrogen gas over a palladium catalyst at elevated temperatures, affording 1,2,3,4-tetrafluorobenzene in good yields (70-90%) nist.gov.

Precursor Derivatization and Halogen-Fluorine Exchange Reactions

A prevalent method for synthesizing polyfluorinated aromatic compounds is through halogen-exchange (Halex) reactions. This typically involves the substitution of chlorine or bromine atoms with fluorine using a fluoride salt, such as potassium fluoride (KF). The synthesis of 2,3,4,5-tetrafluorobenzoic acid, a key precursor, can be achieved from 3,4,5,6-tetrachlorophthalic anhydride. The process involves several steps:

Condensation: Reaction of 3,4,5,6-tetrachlorophthalic anhydride with an amine, such as aniline or methylamine, to form the corresponding N-substituted tetrachlorophthalimide scispace.comgoogle.comgoogle.com.

Fluorination: A halogen-exchange reaction is then carried out using potassium fluoride in an aprotic polar solvent like dimethylformamide (DMF) to replace the chlorine atoms with fluorine, yielding the N-substituted tetrafluorophthalimide scispace.comgoogle.com. The use of a phase-transfer catalyst can enhance the reaction rate and yield scispace.com.

Hydrolysis and Decarboxylation: The resulting tetrafluorophthalimide is then hydrolyzed and decarboxylated to yield 2,3,4,5-tetrafluorobenzoic acid scispace.comgoogle.comchemicalbook.comprepchem.com.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| 3,4,5,6-Tetrachlorophthalic Anhydride and Aniline | Acetic acid, hexadecyltrimethylammonium bromide, reflux 0.5 h | N-phenyl-3,4,5,6-tetrachlorophthalimide | 98.2% | scispace.com |

| N-phenyl-3,4,5,6-tetrachlorophthalimide | KF, DMF, tetrabutylammonium bromide, 8 h | N-phenyl-3,4,5,6-tetrafluorophthalimide | 81.3% | scispace.com |

| 3,4,5,6-Tetrafluorophthalic acid | Dimethyl sulfoxide, triethylamine, 115-120°C | 2,3,4,5-Tetrafluorobenzoic acid | 94% | chemicalbook.com |

Installation of the Isocyanate Functionality

With the tetrafluorinated core in hand, the next critical transformation is the introduction of the isocyanate group at the 5-position. This is typically achieved through one of two primary pathways: the Curtius rearrangement of a carboxylic acid derivative or the phosgenation of a primary amine.

Curtius Rearrangement Derivatives in the Synthesis of Aryl Isocyanates

The Curtius rearrangement is a versatile method for converting carboxylic acids into isocyanates wikipedia.orgnih.govorganic-chemistry.org. The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas wikipedia.orgnih.gov.

For the synthesis of 1,2,3,4-tetrafluoro-5-isocyanatobenzene, the precursor 2,3,4,5-tetrafluorobenzoic acid is first converted to an activated form, typically the acyl chloride. The synthesis of 2,3,4,5-tetrafluorobenzoyl chloride can be achieved by reacting 2,3,4,5-tetrafluorobenzoic acid with a chlorinating agent such as triphosgene in the presence of a catalytic amount of N,N-dimethylformamide (DMF) asianpubs.orgresearchgate.net. This reaction proceeds with high yield (up to 95%) under relatively mild conditions asianpubs.orgresearchgate.net.

The resulting 2,3,4,5-tetrafluorobenzoyl chloride can then be treated with an azide source, such as sodium azide, to form 2,3,4,5-tetrafluorobenzoyl azide. Subsequent thermal or photochemical decomposition of the acyl azide induces the Curtius rearrangement, yielding the desired this compound.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| 2,3,4,5-Tetrafluorobenzoic acid | Triphosgene, DMF (5 mol%), 1,2-dichloroethane, 353 K, 4 h | 2,3,4,5-Tetrafluorobenzoyl chloride | 95.1% | asianpubs.org |

Phosgenation and Phosgene-Free Alternatives for Isocyanate Formation

An alternative and widely used industrial method for the synthesis of isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent acs.orgnih.gov. The precursor for this route is 2,3,4,5-tetrafluoroaniline. The synthesis of this aniline can be achieved by the amination of 1,2,3,4-tetrafluorobenzene. For instance, 1,2,3,4-tetrafluorobenzene can be reacted with liquid ammonia in an autoclave to produce 2,3,4-trifluoroaniline, and under certain conditions, further amination can occur, though regioselectivity can be a challenge google.com.

The direct phosgenation of 2,3,4,5-tetrafluoroaniline involves its reaction with phosgene, typically in an inert solvent. This reaction proceeds through a carbamoyl chloride intermediate, which is then thermally dehydrochlorinated to furnish the isocyanate acs.org.

Due to the high toxicity of phosgene, significant research has been devoted to developing phosgene-free alternatives for isocyanate synthesis. One such method involves the reaction of an organic formamide with a diorganocarbonate, followed by thermolysis of the resulting carbamate to yield the isocyanate google.com. Another approach is the reductive carbonylation of nitroaromatics acs.org. While these methods are established for many aryl isocyanates, their specific application to the synthesis of this compound would depend on the availability of the corresponding 1,2,3,4-tetrafluoro-5-nitrobenzene or 2,3,4,5-tetrafluoroformanilide precursors.

Green Chemistry Principles in Isocyanate Synthesis

The synthesis of isocyanates, including this compound, has traditionally relied on hazardous reagents like phosgene. However, increasing environmental and safety concerns have spurred the adoption of green chemistry principles. A primary goal is the development of phosgene-free synthetic routes. One such approach is the use of triphosgene [bis(trichloromethyl)carbonate], a solid and therefore safer and more easily handled phosgene substitute, for the conversion of amines to isocyanates and carboxylic acids to acyl chlorides. asianpubs.org

Another green strategy is the utilization of carbon dioxide (CO₂) as a C1 building block. Metal-free methods have been developed for synthesizing aryl isocyanates from arylamines and CO₂. In these processes, a carbamic acid intermediate is formed and subsequently dehydrated to yield the isocyanate. This approach avoids toxic carbonylation agents and utilizes a renewable and non-toxic feedstock.

The Curtius rearrangement itself can be considered a relatively green method as it often proceeds under mild conditions and can be performed in a one-pot fashion, reducing waste from intermediate purification steps. nih.gov Furthermore, advancements in flow chemistry have enabled Curtius rearrangements to be conducted more safely and efficiently, minimizing the isolation of potentially explosive azide intermediates. cam.ac.uk These modular flow reactors allow for precise control over reaction conditions and enhance the safety profile of the synthesis. cam.ac.uk

Advanced Catalytic Approaches in Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and substrate scope. The preparation of complex molecules like this compound and its precursors benefits significantly from these innovations.

Palladium-Catalyzed Cross-Coupling Reactions in Polyfluorinated Systems

The construction of the polyfluorinated aromatic scaffold, a key precursor to the target molecule, can be achieved using powerful synthetic tools such as palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds. In the context of polyfluorinated systems, these reactions often involve the challenging activation of strong carbon-fluorine (C-F) bonds.

Research has demonstrated that palladium(0) complexes can catalyze the cross-coupling of perfluoroarenes with various organometallic reagents. For instance, the coupling of hexafluorobenzene with diarylzinc compounds has been successfully developed. Additives like lithium iodide have been shown to be crucial, promoting the oxidative addition of a C-F bond to the palladium center. This strategy allows for the selective functionalization of perfluorinated rings, providing a pathway to substituted tetrafluorobenzene derivatives that can be further elaborated into precursors for this compound.

Metal-Free Catalysis in Related Aromatic Systems

While metal catalysis is powerful, there is a growing interest in metal-free catalytic systems to avoid issues of cost, toxicity, and product contamination with residual metals. In the synthesis of aromatic isocyanates and their derivatives, metal-free approaches have emerged as viable and green alternatives.

A notable example is the synthesis of aryl isocyanates from arylamines and carbon dioxide. This transformation can be achieved under mild, metal-free conditions where a carbamic acid intermediate is formed and then dehydrated using activating agents. This method bypasses the need for phosgene and metallic catalysts, aligning with green chemistry principles. The isocyanate generated can be trapped in situ with nucleophiles to form ureas and carbamates, demonstrating the versatility of this metal-free approach.

Optimization of Reaction Conditions and Yields in Academic Contexts

The optimization of reaction conditions is a fundamental aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time and resource consumption. In an academic setting, the synthesis of a specialized compound like this compound involves systematic studies to find the ideal balance of various parameters.

For the synthesis of the precursor 2,3,4,5-tetrafluorobenzoyl chloride from its corresponding carboxylic acid using triphosgene, several factors are critical. A systematic study might investigate the type and amount of catalyst, the solvent, reaction temperature, and reaction time. For example, it was found that using 5 mol% of DMF as a catalyst provides an excellent yield. asianpubs.org

Below is a data table illustrating the effect of various solvents and temperatures on the yield of 2,3,4,5-tetrafluorobenzoyl chloride, based on findings for similar chlorination reactions. asianpubs.org

| Solvent | Temperature (°C) | Yield (%) |

| 1,2-Dichloroethane | 80 | 95.1 |

| Chlorobenzene | 100 | 96.2 |

| Toluene | 80 | 85.4 |

| Acetonitrile | 80 | 78.3 |

This interactive table demonstrates how solvent choice and temperature can be optimized to achieve high yields in the synthesis of a key precursor.

Similarly, for the Curtius rearrangement step, optimization would involve finding the ideal temperature for the thermal decomposition of the acyl azide to ensure complete conversion without promoting side reactions or decomposition of the desired isocyanate product. The choice of solvent is also crucial, as it must be inert to the highly reactive isocyanate intermediate. These optimization studies are essential for developing robust and reproducible synthetic protocols.

Chemical Reactivity and Reaction Mechanisms of 1,2,3,4 Tetrafluoro 5 Isocyanatobenzene

Fundamental Reactivity of the Isocyanate Group

The isocyanate group (–N=C=O) is characterized by a central carbon atom that is highly electrophilic due to its bonding to two electronegative atoms, nitrogen and oxygen. This inherent electrophilicity makes it a prime target for attack by a wide range of nucleophiles. The presence of the strongly electron-withdrawing tetrafluorophenyl ring further enhances the electrophilic character of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated aryl isocyanates.

Nucleophilic addition is the most common reaction pathway for isocyanates. The mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, leading to the formation of a stable addition product. This reaction is the basis for the formation of polyurethanes and other important polymers.

The general mechanism proceeds via a stepwise associative pathway, which involves the addition of a nucleophile to the isocyanate carbon, followed by proton transfer to the nitrogen atom. Common nucleophiles include alcohols, amines, thiols, and water.

Reaction with Alcohols: Alcohols react with the isocyanate to form carbamates (urethanes).

Reaction with Amines: Primary and secondary amines add to the isocyanate to yield urea (B33335) derivatives.

Reaction with Water: The initial reaction with water forms an unstable carbamic acid, which then decomposes to produce an amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate molecule to form a urea linkage.

Reaction with Thiols: Thiols react in a similar fashion to alcohols, producing thiocarbamates.

The tetrafluoro-substitution on the benzene (B151609) ring increases the rate of these nucleophilic addition reactions by further polarizing the N=C=O bond system.

Table 1: Common Nucleophilic Addition Reactions of Isocyanates

| Nucleophile (Nu-H) | Product | General Structure |

|---|---|---|

| Alcohol (R'-OH) | Urethane (B1682113) (Carbamate) | R-NH-C(=O)-OR' |

| Amine (R'₂NH) | Urea | R-NH-C(=O)-NR'₂ |

| Water (H₂O) | Amine + CO₂ (via Carbamic Acid) | R-NH₂ + CO₂ |

| Thiol (R'-SH) | Thiocarbamate | R-NH-C(=O)-SR' |

Note: R represents the 1,2,3,4-tetrafluorophenyl group in the context of this article.

The cumulative double bonds in the isocyanate group allow it to participate in various cycloaddition reactions. These reactions are valuable for the synthesis of heterocyclic compounds. The electron-withdrawing nature of the perfluorinated aryl group can accelerate these reactions by lowering the energy of the isocyanate's Lowest Unoccupied Molecular Orbital (LUMO), enhancing its interaction with the Highest Occupied Molecular Orbital (HOMO) of the reaction partner. nsf.gov

Types of cycloaddition reactions involving isocyanates include:

[2+2] Cycloadditions: Reaction with electron-rich alkenes can form β-lactams.

[3+2] Dipolar Cycloadditions: Isocyanates can act as dipolarophiles and react with 1,3-dipoles like nitrones or azides to form five-membered heterocyclic rings. nsf.gov

[4+2] Cycloadditions (Diels-Alder Reactions): Isocyanates can function as dienophiles, reacting with conjugated dienes to form six-membered heterocycles. The C=N bond is often the participating dienophilic component.

In the presence of suitable catalysts, or sometimes upon heating, aryl isocyanates can undergo self-addition reactions.

Dimerization: Two isocyanate molecules can react in a [2+2] cycloaddition to form a four-membered diazetidine-2,4-dione, also known as a uretdione. This reaction is typically reversible, and the dimer can regenerate the isocyanate monomer upon heating. nih.gov For aryl isocyanates, dimerization often occurs in the presence of phosphine or certain amine catalysts.

Trimerization: The cyclotrimerization of three isocyanate molecules is a more common and often more thermodynamically stable pathway, leading to the formation of a six-membered 1,3,5-triazine-2,4,6-trione, known as an isocyanurate ring. utwente.nl This reaction is highly favored and is used to create cross-linked structures in polyurethane chemistry, enhancing thermal stability. tue.nl The trimerization is typically catalyzed by a range of nucleophilic species, including:

Tertiary amines

Phosphines

Alkali metal carboxylates (e.g., potassium acetate) researchgate.net

Fluoride salts (e.g., cesium fluoride, tetrabutylammonium fluoride) google.com

The catalysis proceeds through a stepwise nucleophilic addition mechanism, where the catalyst attacks one isocyanate molecule, and the resulting anionic intermediate sequentially adds two more isocyanate units before cyclizing to release the catalyst. utwente.nl

Table 2: Common Catalysts for Isocyanate Trimerization

| Catalyst Class | Examples |

|---|---|

| Tertiary Amines | Tris(dimethylaminomethyl)phenol |

| Alkali Metal Salts | Potassium Acetate, Potassium Octanoate |

| Fluoride Salts | Cesium Fluoride (CsF), Tetrabutylammonium Fluoride (TBAF) |

Influence of Tetrafluoro-Substitution on Aromatic Ring Reactivity

The four fluorine atoms attached to the benzene ring dramatically alter its electronic properties and, consequently, its reactivity. Fluorine is the most electronegative element, and its primary influence on the aromatic ring is a strong electron-withdrawing inductive effect (-I effect).

Aromatic electrophilic substitution (SEAr) is a hallmark reaction of benzene and its derivatives. This reaction involves the attack of an electrophile on the electron-rich π-system of the ring, proceeding through a positively charged intermediate known as a sigma complex or arenium ion.

The presence of the four highly electronegative fluorine atoms strongly withdraws electron density from the aromatic ring of 1,2,3,4-Tetrafluoro-5-isocyanatobenzene. This effect, combined with the electron-withdrawing nature of the isocyanate group itself, leads to a significant deactivation of the ring towards electrophilic attack. The electron-poor nature of the ring destabilizes the positively charged sigma complex that would be formed during an SEAr reaction, thereby increasing the activation energy and making such reactions very difficult to achieve. nih.govnih.gov

While deactivated towards electrophiles, the electron-deficient nature of the polyfluorinated ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This is the most important reaction pathway for the aromatic ring of this compound.

The SNAr mechanism in activated systems proceeds via a two-step addition-elimination process:

Addition: A nucleophile attacks a ring carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.gov The strong electron-withdrawing fluorine atoms are crucial for stabilizing this anionic intermediate.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

In polyfluoroarenes, the attack of the nucleophile is the rate-determining step. Fluorine, despite being a poor leaving group in SN1 and SN2 reactions, functions as an excellent leaving group in SNAr. This is because its high electronegativity makes the attached carbon atom highly electrophilic and thus prone to nucleophilic attack. youtube.com

For this compound, nucleophilic attack is directed by the combined electron-withdrawing effects of the isocyanate group and the other fluorine atoms. The positions ortho and para to the strongly activating isocyanate group are the most likely sites for substitution. Therefore, nucleophilic attack would be predicted to occur preferentially at the C-2 or C-4 positions, leading to the displacement of a fluorine atom.

Interplay between Isocyanate and Fluorine Reactivity

The chemical behavior of this compound is dictated by the mutual influence of the highly electronegative fluorine atoms and the electrophilic isocyanate group on the aromatic ring. The four fluorine atoms are strong electron-withdrawing groups, which significantly reduces the electron density of the benzene ring. This electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles will preferentially attack the fluorinated ring rather than undergoing electrophilic substitution, which is common for standard benzene derivatives. nist.gov

The isocyanate group (-N=C=O) is also a powerful electron-withdrawing group, further deactivating the ring towards electrophilic attack and enhancing its susceptibility to nucleophilic substitution. The combined electron-withdrawing effects of the four fluorine atoms and the isocyanate group make the carbon atoms of the ring highly electrophilic. Nucleophilic attack is most likely to occur at the positions para and ortho to the isocyanate group, as these positions are most activated towards substitution. In the case of this compound, the fluorine atom at the C-2 or C-4 position would be the most probable leaving group in an SNAr reaction.

Conversely, the tetrafluorinated phenyl ring influences the reactivity of the isocyanate group. The strong inductive effect of the fluorine atoms makes the carbon atom of the isocyanate group even more electrophilic than in non-fluorinated aryl isocyanates. This heightened electrophilicity enhances its reactivity towards nucleophiles such as alcohols, amines, and water, leading to the formation of urethanes, ureas, and carbamic acids (which subsequently decarboxylates to an amine), respectively.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates in the transformations of this compound is crucial for understanding its reaction pathways. While specific studies on this molecule are not abundant, mechanisms can be inferred from related polyfluorinated aromatic compounds.

In nucleophilic aromatic substitution (SNAr) reactions, the generally accepted mechanism involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nist.gov For this compound, the attack of a nucleophile on one of the fluorinated carbon atoms would lead to a pentadienyl anion intermediate, with the negative charge delocalized over the aromatic system and the electron-withdrawing groups. The stability of this intermediate is a key factor in determining the reaction rate. The subsequent departure of a fluoride ion restores the aromaticity of the ring.

Table 1: Postulated Meisenheimer Complex in the SNAr of this compound

| Reactant | Nucleophile (Nu⁻) | Intermediate | Product |

| This compound | RO⁻ | 2,3,4-Trifluoro-5-alkoxy-isocyanatobenzene |

Note: The image is a hypothetical representation of the Meisenheimer complex.

For reactions involving the isocyanate group, the initial step is the nucleophilic attack on the electrophilic carbon atom of the -N=C=O group. This leads to a tetrahedral intermediate which then rearranges to form the final product. For instance, the reaction with an alcohol (ROH) would proceed through a tetrahedral intermediate to form a urethane. Spectroscopic techniques such as NMR and IR can be employed to detect and characterize these transient species under specific reaction conditions.

Kinetic Studies and Reaction Rate Analysis

The rate of SNAr reactions on polyfluoroaromatic compounds is highly dependent on the nature of the nucleophile and the solvent. nih.gov For a given nucleophile, the rate of substitution on this compound is expected to be significantly faster than on less fluorinated analogues due to the increased electrophilicity of the aromatic ring. The reaction is anticipated to follow second-order kinetics, being first order in both the aryl isocyanate and the nucleophile.

The reactivity of the isocyanate group is also influenced by the electronic nature of the aryl substituent. The electron-withdrawing tetrafluorophenyl group is expected to accelerate the rate of nucleophilic attack on the isocyanate carbon compared to a non-fluorinated phenyl isocyanate.

Table 2: Expected Relative Reaction Rates for Nucleophilic Attack

| Substrate | Relative Rate of SNAr | Relative Rate of Nucleophilic Attack on -NCO |

| Phenyl isocyanate | 1 | 1 |

| Pentafluorophenyl isocyanate | >>1 | >1 |

| This compound | >1 | >1 |

This table presents a qualitative comparison based on electronic effects.

Solvent Effects and Stereochemical Considerations in Reaction Design

The choice of solvent plays a critical role in the reactions of this compound. For SNAr reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred. nih.govlibretexts.org These solvents can solvate the cationic counter-ion of the nucleophile, thereby increasing the nucleophilicity of the anion and accelerating the reaction rate. libretexts.org Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity. libretexts.org

In reactions involving the isocyanate group, the solvent can also influence the reaction rate and outcome. Polar solvents can stabilize the charge separation in the transition state of nucleophilic attack on the isocyanate, thus increasing the reaction rate. However, protic solvents like alcohols can also act as reactants.

Stereochemical considerations become important when this compound reacts with chiral nucleophiles or when subsequent reactions introduce a chiral center into the molecule. If a chiral nucleophile attacks the aromatic ring or the isocyanate group, a mixture of diastereomers may be formed. The stereoselectivity of such reactions would depend on the steric hindrance and the specific interactions between the substrate and the nucleophile in the transition state. While the starting molecule itself is achiral, its reactions can lead to the formation of chiral products, making stereochemical control a key aspect of synthetic design.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Structural Elucidation of Complex Derivatives

Confirming the chemical structure of new molecules derived from 1,2,3,4-tetrafluoro-5-isocyanatobenzene is a foundational step in research. This is achieved through the combined application of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of complex fluorinated organic molecules. researchgate.net Given the presence of both protons (¹H) and fluorine (¹⁹F) in derivatives, along with the ¹³C backbone, a variety of multi-dimensional experiments are employed.

¹H NMR: Provides information on the hydrogen atoms in the molecule, often on substituent groups added to the isocyanate moiety.

¹⁹F NMR: Crucial for fluorinated compounds, ¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it excellent for distinguishing between different fluorine environments on the aromatic ring. researchgate.net

¹³C NMR: Details the carbon skeleton of the molecule.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. For fluorinated compounds, ¹H-¹⁹F and ¹⁹F-¹³C correlation experiments are particularly valuable for mapping the precise structure and confirming isomeric purity. researchgate.netnih.gov

| NMR Experiment | Purpose | Typical Information Gained |

|---|---|---|

| ¹⁹F-¹⁹F COSY | Establishes coupling between neighboring fluorine atoms. | Confirms the 1,2,3,4-tetrafluoro substitution pattern on the benzene (B151609) ring through spin-spin coupling patterns. |

| ¹H-¹³C HSQC | Correlates directly bonded proton and carbon atoms. | Assigns carbon signals for any alkyl or aryl groups introduced via reaction at the isocyanate function. |

| ¹⁹F-¹³C HMBC | Identifies long-range (2-3 bond) correlations between fluorine and carbon atoms. | Confirms the attachment of the urethane linkage at position C5 of the tetrafluorobenzene ring. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a spectral fingerprint of a molecule, allowing for the identification of specific functional groups. thermofisher.com This is particularly useful for monitoring reactions involving the highly reactive isocyanate group. researchgate.net

FTIR Spectroscopy: In the analysis of this compound, FTIR is used to identify the strong, characteristic absorption band of the isocyanate group (-N=C=O) typically found around 2250-2280 cm⁻¹. Other key peaks include those for C-F bonds and aromatic C=C stretching. nih.gov During a reaction, such as the formation of a urethane, the disappearance of the isocyanate peak and the appearance of new peaks for N-H and C=O (amide) groups can be monitored in real-time. thermofisher.com

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is also sensitive to the vibrations of functional groups. uni-salzburg.at It is particularly effective for symmetric non-polar bonds and can be advantageous for analyzing samples in aqueous solutions or sealed containers. thermofisher.com

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Significance in Research |

|---|---|---|---|

| Isocyanate (-N=C=O) | FTIR | ~2270 | Strong, sharp peak indicating the presence of the starting material. Its disappearance signals reaction completion. |

| Urethane (N-H) | FTIR | ~3300 | Broad peak that appears upon reaction with an alcohol. |

| Urethane (C=O) | FTIR | ~1700 | Strong peak that appears upon formation of the urethane linkage. |

| Aromatic C-F | FTIR/Raman | ~1100-1300 | Indicates the integrity of the tetrafluorophenyl ring throughout the reaction. |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are essential for determining the elemental composition and confirming the molecular formula of a newly synthesized compound. uni-giessen.denih.gov Techniques like Electrospray Ionization (ESI) or Quadrupole Time-of-Flight (Q-TOF) are commonly used. youtube.comwaters.com The measured monoisotopic mass can be compared to the calculated exact mass, with a match within a few parts per million (ppm) providing strong evidence for the proposed molecular formula. uni-giessen.denih.gov

| Parameter | Value |

|---|---|

| Proposed Molecular Formula | C₇H₂F₄NO (this compound) |

| Calculated Exact Mass | 191.0049 u |

| Measured Mass (Hypothetical) | 191.0051 u |

| Mass Error | +1.05 ppm |

| Conclusion | The low mass error strongly supports the proposed molecular formula. |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research Studies

Chromatographic methods are essential for separating components of a mixture, making them vital for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of a chemical reaction. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose. epa.gov A sample is injected into a column packed with a stationary phase, and a liquid mobile phase carries it through. Components separate based on their differential interactions with the two phases. By coupling the HPLC system to a detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector, the components can be quantified. sigmaaldrich.com This allows researchers to determine the percentage purity of a product or to track the consumption of reactants and the formation of products over time. epa.gov

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Application | Separation of the isocyanate from potential impurities or starting materials. |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) in Polymer Research

The isocyanate group is a key functional group for the synthesis of polyurethanes. When this compound is used as a monomer or co-monomer in polymerization, thermal analysis techniques are critical for characterizing the resulting polymer.

Differential Scanning Calorimetry (DSC) is a primary tool for this purpose. researchgate.net It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.dekohan.com.tw This analysis reveals key thermal transitions in the polymer. eag.com

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. polymerinnovationblog.com

Melting Temperature (Tm): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt.

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt.

These parameters are fundamental to understanding the material's performance characteristics, such as its service temperature range and mechanical properties.

| Thermal Property | Description | Hypothetical Value (°C) |

|---|---|---|

| Glass Transition (Tg) | Onset of segmental motion in amorphous regions. | 135 |

| Melting Point (Tm) | Melting of crystalline domains. | 240 |

| Decomposition Temperature (Td) | Temperature at which the polymer begins to chemically degrade. | >350 |

Applications in Advanced Materials Science and Complex Organic Synthesis

Utilization as a Monomer in Polymer Chemistry

Isocyanates are fundamental monomers in the synthesis of a wide range of polymers, most notably polyurethanes. The presence of a tetrafluorinated benzene (B151609) ring in 1,2,3,4-tetrafluoro-5-isocyanatobenzene suggests its potential use in creating specialty fluorinated polymers.

Fluorinated polyurethanes (FPUs) are a class of polymers that combine the advantageous properties of both polyurethanes and fluoropolymers. These properties include high thermal stability, excellent chemical resistance, and low surface energy. eurekalert.org The synthesis of FPUs can be achieved by incorporating fluorine-containing monomers, such as fluorinated diisocyanates, diols, or chain extenders, into the polymer backbone. rsc.orgnih.gov

Table 1: General Reactants in Polyurethane Synthesis

| Reactant Type | Example | Role in Polymerization |

|---|---|---|

| Isocyanate | Toluene diisocyanate (TDI) | Forms the urethane (B1682113) linkage with polyols |

| Polyol | Polyethylene glycol | Provides the soft segment of the polymer |

Polyisocyanurates are thermosetting polymers that are typically formed through the trimerization of isocyanate monomers. This reaction results in a highly cross-linked network structure containing thermally stable isocyanurate rings. These materials are known for their excellent thermal stability and flame retardancy.

The synthesis of polyisocyanurate foams often involves the use of polyisocyanates, polyols, blowing agents, and catalysts. While the trimerization of diisocyanates is the basis for these networks, there is no specific information available on the use of this compound in the formation of polyisocyanurates. Theoretically, its isocyanate group could participate in trimerization reactions if combined with di- or polyisocyanates, leading to the incorporation of the tetrafluorophenyl moiety into the polymer network.

The unique properties imparted by fluorine make fluorinated polymers highly desirable for specialty coatings, offering benefits such as hydrophobicity, oleophobicity, and chemical inertness. Fluorinated polyurethanes, for instance, are used in applications requiring high-performance coatings. semanticscholar.org

The development of advanced polymer architectures, such as block copolymers and hybrid materials, can also benefit from the inclusion of fluorinated monomers. researchgate.netresearchgate.net Although the specific use of this compound in these applications has not been detailed in the available literature, its structure suggests potential as a monomer for creating polymers with tailored surface properties and enhanced stability.

Role as a Building Block for Diverse Organic Scaffolds

Beyond polymer science, fluorinated aromatic compounds are valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The reactivity of the isocyanate group and the unique properties of the tetrafluorinated ring make this compound a potentially useful synthon.

Functional organic materials are designed to have specific electronic, optical, or magnetic properties. The incorporation of fluorine atoms can significantly influence these properties. The synthesis of such materials often relies on the use of versatile building blocks that can be modified through various chemical reactions.

While there is a broad field of research on functional organic materials derived from metal-organic frameworks and other precursors, bldpharm.comgoogle.com specific examples of the integration of this compound into these materials are not documented. The isocyanate group can readily react with nucleophiles such as amines and alcohols, providing a straightforward method for covalently attaching the tetrafluorophenyl group to a larger molecular or supramolecular assembly.

Fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to the profound effect that fluorine substitution can have on the biological activity and physical properties of the molecules. cas.cn The synthesis of these compounds often involves the use of fluorinated starting materials that can undergo cyclization or other transformations. eurekalert.orgcardiff.ac.uk

The isocyanate functionality of this compound can serve as a handle for constructing heterocyclic rings. For instance, isocyanates are known to react with various reagents to form a wide range of heterocyclic structures. However, the literature does not provide specific examples of the synthesis of fluorinated heterocycles or other complex organic molecules starting from this compound. The reactivity of isocyanates with boranes to form heterocyclic compounds has been reported, suggesting a potential, yet unexplored, synthetic route for this specific fluorinated isocyanate. nih.gov

Creation of Advanced Molecular Constructs and Supra-molecular Systems

The unique electronic properties of the tetrafluorinated benzene ring in this compound, combined with the reactive isocyanate group, present opportunities for the creation of advanced molecular constructs and supramolecular systems. While the high reactivity of the isocyanate group is primarily directed towards forming stable covalent bonds, the resulting urea (B33335), urethane, or other derivatives bearing the polyfluorinated aromatic moiety can participate in non-covalent interactions to form ordered supramolecular assemblies.

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The forces responsible for the spatial organization of these systems are intermolecular and can be electrostatic, hydrogen bonding, or van der Waals forces. Fluorinated organic compounds are of particular interest in supramolecular chemistry due to the unique properties conferred by fluorine atoms, such as high electronegativity, and the ability to participate in hydrogen bonding and other non-covalent interactions. Research into the supramolecular structural chemistry of molecules containing pentafluorosulfanyl (SF5) or tetrafluorosulfanylene (SF4) groups has revealed that these moieties are often involved in the formation of supramolecular dimers or polymers through F···F or other F···X contacts. This indicates that the fluorine atoms on the benzene ring of derivatives of this compound could direct the self-assembly of larger structures.

Furthermore, the concept of living supramolecular polymerization has been demonstrated with fluorinated cyclohexanes, where the large dipole moment of the fluorinated core drives the self-assembly process. researchgate.net This suggests that polymers or oligomers synthesized from this compound could possess the ability to self-assemble into higher-order structures. While direct research on the use of this compound in supramolecular chemistry is limited, the established principles of molecular self-assembly of fluorinated compounds provide a strong foundation for its potential in this area. researchgate.netnih.govnih.gov

Contributions to Combinatorial Materials Science and High-Throughput Synthesis

The isocyanate functional group is a versatile building block in combinatorial chemistry, a field focused on the rapid synthesis and screening of large libraries of compounds. The reactivity of the isocyanate group with a wide range of nucleophiles, such as amines and alcohols, to form ureas and urethanes, respectively, makes it an ideal candidate for high-throughput synthesis platforms.

This compound can be utilized in combinatorial materials science to generate libraries of novel fluorinated small molecules and polymers. For instance, a high-throughput synthesis approach can be employed to react this compound with a diverse set of primary and secondary amines in a multi-well plate format. This parallel synthesis would yield a library of tetrafluorophenyl-substituted ureas, each with unique properties conferred by the variable amine substituent. Such libraries are valuable in drug discovery and materials science for the rapid identification of compounds with desired biological activities or material properties.

A study on benzylic C–H isocyanation highlights a protocol for the high-throughput synthesis of diverse, pharmaceutically relevant benzylic ureas. nih.gov This methodology, which involves the in situ generation of an isocyanate followed by reaction with a library of amines, demonstrates the feasibility of creating large, diverse urea libraries. nih.gov While this study does not specifically use this compound, the principles are directly applicable.

The following interactive data table illustrates a hypothetical combinatorial library of ureas synthesized from this compound and a selection of primary amines.

| Amine | Resulting Urea Structure | Potential Properties |

| Aniline | N-(2,3,4,5-Tetrafluorophenyl)-N'-phenylurea | Rigid structure, potential for π-π stacking |

| Benzylamine | N-(2,3,4,5-Tetrafluorophenyl)-N'-(phenylmethyl)urea | Increased flexibility compared to aniline derivative |

| Cyclohexylamine | N-(2,3,4,5-Tetrafluorophenyl)-N'-cyclohexylurea | Aliphatic substitution, potential for altered solubility |

| n-Butylamine | N-(2,3,4,5-Tetrafluorophenyl)-N'-(n-butyl)urea | Linear alkyl chain, potential for self-assembly |

Exploration in Polymer Recycling and Sustainable Materials Development

The development of sustainable materials, including recyclable and biodegradable polymers, is a critical area of modern materials science. The role of this compound in this field is complex and presents both challenges and potential opportunities.

Fluorinated polymers are known for their high thermal stability, chemical resistance, and durability, properties that stem from the strength of the carbon-fluorine bond. mdpi.com These characteristics, while beneficial for many applications, generally make fluoropolymers difficult to recycle or degrade. The introduction of fluorine into a polymer backbone, such as in fluorinated polyurethanes, can enhance properties like hydrophobicity and flame retardancy. mdpi.com However, this increased stability often comes at the cost of reduced biodegradability. Research on the enzymatic biodegradation of fluorinated poly(ε-caprolactone)s has shown that a higher fluorine content can impede the degradation process. expresspolymlett.com

While there is no specific research detailing the use of this compound in the development of recyclable or biodegradable polymers, the broader trends in sustainable polymer chemistry suggest potential future directions. This could involve incorporating this fluorinated building block into polymer architectures designed for controlled degradation or chemical recycling. However, significant research is needed to overcome the inherent stability of the fluorinated aromatic ring to achieve truly sustainable materials from this compound.

Theoretical and Computational Chemistry Studies on 1,2,3,4 Tetrafluoro 5 Isocyanatobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules of this size. arxiv.orgnih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy structure on the potential energy surface. researchgate.net Functionals like B3LYP or ωB97XD, combined with basis sets such as 6-311++G(d,p), are commonly used to provide a reliable description of the molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.govdergipark.org.trmdpi.com

From these calculations, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more likely to be reactive. nih.govnih.gov These parameters help in understanding the charge transfer characteristics within the molecule.

Table 1: Representative Calculated Properties for 1,2,3,4-Tetrafluoro-5-isocyanatobenzene using DFT

This table presents typical data obtained from DFT calculations for illustrative purposes.

| Property | Representative Value | Description |

| Optimized Energy | Varies (e.g., in Hartrees) | The total electronic energy of the molecule at its most stable geometry. |

| Dipole Moment | ~2.5 - 3.5 Debye | A measure of the overall polarity of the molecule, arising from the electronegative fluorine and isocyanate groups. |

| HOMO Energy | ~ -7.5 to -8.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | ~ -0.5 to -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 6.5 - 7.5 eV | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. nih.gov |

| C-F Bond Length | ~ 1.33 - 1.34 Å | Typical length of a carbon-fluorine bond on an aromatic ring. |

| N=C=O Angle | ~ 175° - 179° | The angle of the isocyanate group, which is typically near-linear but can exhibit slight bending. |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. nih.gov High-level methods like Gaussian-4 (G4) theory or Møller-Plesset perturbation theory (MP2) provide very accurate energies for predicting reaction pathways. mdpi.comresearchgate.net These methods are crucial for studying the mechanisms of reactions involving the highly electrophilic isocyanate group. nih.govmdpi.com

For this compound, ab initio calculations can map the potential energy surface for reactions such as dimerization, trimerization, or nucleophilic attack by alcohols and amines. researchgate.netnih.gov By locating the transition state structures—the highest energy point along the reaction coordinate—researchers can calculate the activation energy barrier. mdpi.com A lower activation barrier indicates a kinetically more favorable reaction. nih.gov This information is vital for understanding why certain products are formed over others and under what conditions a reaction is likely to occur. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of conformational changes and non-covalent interactions, such as halogen bonding, which can be significant for fluorinated compounds. nih.govarxiv.orgacs.org

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often filled with a solvent like water or an organic solvent, to mimic condensed-phase conditions. nih.gov The interactions between atoms are described by a force field. The simulation calculates the forces on each atom and integrates Newton's equations of motion to track the trajectory of every atom over time. This allows for the analysis of how the molecule rotates, vibrates, and interacts with its neighbors. Such simulations can reveal the preferred orientation of the isocyanate group relative to the fluorinated ring and characterize the strength and nature of intermolecular forces, which govern the macroscopic properties of the material. nih.govmdpi.com

Computational Modeling of Reaction Mechanisms and Catalytic Processes

Computational modeling provides a molecular-level understanding of complex reaction mechanisms. For this compound, the isocyanate group is the primary site of reactivity, readily reacting with nucleophiles. researchgate.net DFT calculations are often used to model these reactions, for instance, the formation of urethanes from the reaction with alcohols. mdpi.com

These models can elucidate stepwise versus concerted reaction pathways and identify key intermediates. acs.org For example, in a catalyzed reaction, computations can model the interaction of the isocyanate with the catalyst, showing how the catalyst lowers the activation energy by stabilizing the transition state. mdpi.com Quantum mechanical calculations have been successfully used to investigate the gas-phase degradation pathways of isocyanates and the mechanisms of their cycloaddition reactions. nih.govacs.org This predictive capability allows chemists to understand reaction outcomes and design more efficient catalytic systems for synthesizing polymers and other materials derived from this fluorinated isocyanate.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental measurements for validation. ssrn.comnih.gov Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. cnr.itmdpi.comrsc.org It predicts the wavelengths of maximum absorption (λmax) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netarxiv.org

Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. dergipark.org.trnih.gov These calculated frequencies can be assigned to specific molecular motions, such as C-F stretching or N=C=O asymmetric stretching. A good agreement between the computed and experimental spectra confirms the accuracy of the computational model and the predicted molecular structure. ssrn.com

Table 2: Representative Predicted Vibrational Frequencies and Their Assignment

This table shows typical vibrational modes and their expected frequency ranges for illustrative purposes.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

| N=C=O Asymmetric Stretch | 2250 - 2280 | A very strong and characteristic absorption band for the isocyanate group. |

| Aromatic C=C Stretch | 1450 - 1600 | Stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring. |

| C-F Stretch | 1000 - 1400 | Strong absorptions characteristic of carbon-fluorine bonds in fluorinated aromatic compounds. dergipark.org.tr |

| N=C=O Symmetric Stretch | 1350 - 1450 | A weaker isocyanate band compared to the asymmetric stretch. |

| C-N Stretch | 1200 - 1350 | Stretching of the single bond between the aromatic ring and the isocyanate nitrogen. |

Design Principles for Novel Derivatives and Materials through Computational Screening

One of the most exciting applications of computational chemistry is the rational design of new molecules and materials. Through computational screening, a large number of virtual derivatives of this compound can be designed and evaluated in silico before any resource-intensive laboratory synthesis is undertaken. researchgate.net

For example, researchers could systematically substitute the hydrogen atom on the ring with various functional groups or modify the isocyanate moiety. For each designed derivative, DFT calculations can be rapidly performed to predict key properties such as the HOMO-LUMO gap, dipole moment, reactivity, and electronic characteristics. nih.gov This high-throughput screening allows for the identification of candidate molecules with desired properties, such as enhanced thermal stability, specific electronic behavior for use in organic electronics, or tailored reactivity for polymer synthesis. This approach accelerates the discovery of novel, high-performance materials by focusing experimental efforts on the most promising candidates. researchgate.netacs.org

Future Research Directions and Emerging Trends

Development of Novel Green Synthetic Routes to 1,2,3,4-Tetrafluoro-5-isocyanatobenzene

Traditional synthetic methods for isocyanates often involve hazardous reagents and generate significant waste. The future of chemical synthesis is increasingly focused on environmentally sustainable methods that align with the principles of green chemistry. rsc.org Research in this area aims to develop safer, more efficient, and environmentally benign routes to this compound.

Future research will likely focus on:

Alternative Reagents: Moving away from phosgene (B1210022) and its derivatives, which are highly toxic, towards safer isocyanate precursors.

Catalytic Processes: Developing highly efficient catalytic systems that can reduce energy consumption and improve atom economy. This includes exploring the use of heterogeneous catalysts that can be easily recovered and reused. researchgate.net

Green Solvents: Replacing conventional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents. rsc.org

Process Intensification: Utilizing technologies like flow chemistry to enable safer handling of hazardous intermediates, improve reaction control, and increase yield.

A comparative overview of traditional versus potential green synthetic approaches is presented in Table 1.

| Feature | Traditional Synthesis | Future Green Synthesis |

| Reagents | Often involves hazardous materials like phosgene. | Use of safer, non-toxic starting materials and reagents. kobe-u.ac.jp |

| Catalysts | May use stoichiometric reagents or less efficient catalysts. | High-efficiency, recyclable heterogeneous or biocatalysts. researchgate.net |

| Solvents | Typically reliant on volatile organic compounds (VOCs). | Aqueous media, supercritical CO2, or biodegradable solvents. rsc.org |

| Energy Use | Often requires high temperatures and pressures. | Milder reaction conditions enabled by advanced catalysts. |

| Waste | Can generate significant amounts of toxic waste. | Minimal waste generation, high atom economy. |

The development of such green routes is critical for the sustainable production and wider application of fluorinated building blocks. rsc.org

Exploration of its Reactivity with Emerging Reagents and Catalytic Systems

The isocyanate group is highly reactive towards nucleophiles, most notably alcohols and amines, to form urethanes and ureas, respectively. This reactivity is the foundation of polyurethane chemistry. semanticscholar.orgnih.gov Future research will delve into the reactivity of this compound with a new generation of reagents and catalysts to create novel molecular architectures and polymers.

Key areas of exploration include:

Novel Co-monomers: Reacting the isocyanate with newly designed diols, diamines, and other polyfunctional molecules to create polymers with precisely tailored properties. The fluorine atoms on the phenyl ring can influence the reactivity of the isocyanate group and the properties of the resulting polymer. acs.org

Advanced Catalysis: Moving beyond traditional tin-based catalysts to more environmentally friendly and selective options, such as organocatalysts or enzymatic catalysts, for polyurethane synthesis. mdpi.com

Multicomponent Reactions (MCRs): Utilizing the isocyanate in one-pot, multicomponent reactions to efficiently construct complex molecules and polymer structures, which is a growing field in sustainable chemistry. nih.gov

Click Chemistry: Exploring the potential for the isocyanate or its derivatives to participate in "click" reactions, enabling efficient and modular synthesis of functional materials.

Table 2 outlines potential reagents and catalytic systems for future exploration.

| Reagent/Catalyst Class | Specific Examples | Potential Outcome |

| Bio-based Monomers | Diols and diamines derived from renewable resources. | Development of sustainable fluorinated polymers. |

| Functional Initiators | Initiators bearing specific functional groups (e.g., for polymerization). | Synthesis of block copolymers and complex architectures. |

| Organocatalysts | Tertiary amines, N-heterocyclic carbenes (NHCs). | Metal-free synthesis of polyurethanes with high control. mdpi.com |

| Biocatalysts | Lipases, proteases. | Green and highly selective synthesis under mild conditions. |

Advanced Polymer Applications: Smart Materials, Self-Healing Polymers, and Composites

The unique properties conferred by the tetrafluorophenyl group make this compound a prime candidate for creating advanced polymers. researchgate.net Fluorinated polymers are known for their exceptional stability and low surface energy. nih.govmdpi.com

Smart Materials: These are materials that respond to external stimuli such as light, temperature, or pH. By incorporating this fluorinated isocyanate into polymer chains, it is possible to develop materials that exhibit stimuli-responsive behavior. The strong C-F bonds contribute to thermal and chemical stability, making them suitable for devices operating in harsh environments. numberanalytics.com

Self-Healing Polymers: The development of materials that can autonomously repair damage is a major goal in materials science. nih.gov Polymers derived from this compound could be designed to have self-healing capabilities by incorporating dynamic covalent bonds or reversible non-covalent interactions, such as hydrogen bonds, into the polymer network. rsc.orgmdpi.com The urethane (B1682113) or urea (B33335) linkages formed from the isocyanate group can be engineered to be reversible, enabling the material to heal after damage.

Composites: High-performance composites are crucial in aerospace, automotive, and electronic industries. growthmarketreports.com Polymers synthesized from this fluorinated isocyanate can be used as a matrix material for composites, reinforcing them with fibers (e.g., carbon or glass) or nanoparticles. The resulting composites would benefit from the enhanced thermal stability, chemical resistance, and low moisture absorption characteristic of fluorinated polymers. nih.gov

Table 3 summarizes the potential advanced polymer applications.

| Application Area | Key Property Imparted by Fluorine | Potential Functionality |

| Smart Materials | Thermal and chemical stability, hydrophobicity. | Stimuli-responsive coatings, sensors, actuators. researchgate.net |

| Self-Healing Polymers | Durability, stable polymer backbone. | Reversible urethane/urea bonds for autonomous repair. nih.gov |

| Advanced Composites | High-temperature resistance, low dielectric constant. | Lightweight structural components for aerospace, electronic substrates. |

Integration into Supramolecular Chemistry and Nanomaterials Research

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. ub.edu The electron-deficient nature of the tetrafluorinated aromatic ring in this compound makes it an interesting component for designing self-assembling systems.

Future research directions include:

Molecular Recognition: Utilizing the fluorinated ring for specific interactions, such as π-π stacking with electron-rich aromatic systems or halogen bonding, to direct the self-assembly of molecules into well-defined supramolecular structures.

Functional Nanomaterials: Using molecules derived from the isocyanate to functionalize the surfaces of nanomaterials like nanoparticles, carbon nanotubes, or graphene. This can modify their solubility, stability, and electronic properties, enabling their use in advanced applications. mit.edu

Nanoarchitectonics: This concept involves the precise arrangement of nanoscale components to create functional material systems. beilstein-journals.org The defined structure of this compound makes it a candidate for building complex architectures at the molecular level.

Table 4 lists potential supramolecular structures and nanomaterials incorporating this compound.

| System Type | Driving Interaction | Potential Application |

| Liquid Crystals | π-π stacking, dipole-dipole interactions. | Display technologies, optical sensors. |

| Self-Assembled Monolayers | Chemisorption via derived functional groups. | Surface modification, creating hydrophobic/oleophobic surfaces. |

| Functionalized Nanoparticles | Covalent attachment to nanoparticle surfaces. | Drug delivery, advanced imaging agents, catalysts. ub.edu |

| Supramolecular Gels | Hydrogen bonding, fluorous interactions. | Injectable biomaterials, environmental remediation. |

The study of dynamics within these supramolecular nanomaterials will also be crucial for understanding and controlling their function. semanticscholar.org

Synergistic Experimental and Theoretical Approaches in Mechanistic Elucidation and Material Design

The combination of experimental synthesis and computational modeling is a powerful tool for accelerating materials discovery. nih.gov Theoretical studies can provide deep insights into the behavior of molecules and materials, guiding experimental efforts and reducing the need for trial-and-error synthesis. researchgate.net

For this compound, synergistic approaches will be vital for:

Mechanistic Elucidation: Using computational methods like Density Functional Theory (DFT) to model reaction pathways, understand transition states, and predict the selectivity of reactions involving the isocyanate group. nih.gov This can help in optimizing reaction conditions and designing more efficient catalysts.

Predicting Polymer Properties: Employing molecular dynamics simulations to predict the bulk properties of polymers derived from this monomer, such as their mechanical strength, thermal stability, and transport properties.

Rational Material Design: Using computational screening to identify the most promising co-monomers and polymer architectures for specific applications before they are synthesized in the lab. This "materials by design" approach can significantly accelerate the development of new high-performance materials. scispace.com

Table 5 details how synergistic approaches can be applied.

| Research Area | Experimental Technique | Computational Method | Combined Outcome |

| Reaction Mechanism | Kinetic studies, spectroscopic analysis (NMR, IR). | DFT calculations of reaction pathways. nih.gov | A validated, detailed understanding of reaction mechanisms. |

| Polymer Morphology | X-ray scattering (SAXS/WAXS), electron microscopy (TEM/SEM). | Molecular dynamics (MD) simulations. | Correlation of molecular structure with macroscopic morphology. |

| Material Properties | Mechanical testing, thermal analysis (TGA, DSC). | Finite element analysis (FEA), quantitative structure-property relationship (QSPR) models. | Predictive models for material performance, enabling targeted design. |

By integrating computational and experimental work, researchers can unlock the full potential of this compound as a building block for the next generation of advanced materials.

Q & A

Q. What analytical techniques are essential for confirming the purity and structure of 1,2,3,4-Tetrafluoro-5-isocyanatobenzene?

To confirm purity and structural integrity, researchers should employ a combination of NMR spectroscopy (¹⁹F and ¹H for fluorinated and aromatic protons), FTIR (to detect the isocyanate group at ~2250–2275 cm⁻¹), and GC-MS (for quantification and identification of volatile impurities). High-performance liquid chromatography (HPLC) with UV detection can further assess purity. Cross-referencing spectral data with computational predictions (e.g., density functional theory for NMR shifts) enhances accuracy .

Q. What safety protocols are critical when handling this compound?

Due to its H331 (toxic if inhaled), H315 (skin irritation), and H319 (eye irritation) classifications, researchers must work in a fume hood, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Emergency protocols should include immediate flushing of exposed skin/eyes with water and access to respiratory protection. Spill management requires inert adsorbents (e.g., vermiculite) and neutralization with ethanol/water mixtures to hydrolyze isocyanate groups .

Q. How can researchers design a scalable synthesis route for this compound?

A scalable synthesis typically involves nitration of tetrafluorobenzene derivatives followed by reduction to the amine and phosgenation. Key parameters include:

- Temperature control (e.g., maintaining ≤0°C during phosgenation to minimize side reactions).

- Catalyst selection (e.g., triethylamine for efficient isocyanate formation).

- Solvent choice (anhydrous dichloromethane or toluene to avoid hydrolysis). Post-reaction purification via fractional distillation or recrystallization ensures high yields (>85%) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reaction mechanisms involving this compound?

Density functional theory (DFT) calculations can model transition states and intermediates to clarify discrepancies in reaction pathways (e.g., electrophilic substitution vs. radical mechanisms). For example, comparing activation energies for fluorination steps or isocyanate group reactivity under varying conditions (solvent, temperature) can validate experimental observations. Coupling DFT with molecular dynamics simulations predicts solvent effects and steric hindrance .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

Regioselective functionalization requires:

- Directing group utilization : Introducing temporary substituents (e.g., nitro groups) to steer electrophilic attacks.

- Metal-mediated catalysis : Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) for C–N bond formation at specific positions.

- Solvent polarity modulation : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the isocyanate group. Monitoring reaction progress with in situ IR spectroscopy ensures real-time adjustment of conditions .

Q. How can isotopic labeling (e.g., ¹⁸O, ¹³C) elucidate degradation pathways of this compound in environmental studies?

Isotopic labeling tracks specific atoms during hydrolysis or photolysis. For example:

- ¹⁸O-labeled H₂O identifies hydrolysis products (e.g., carbamic acid derivatives).

- ¹³C-NMR traces carbon migration in photodegradation byproducts. Such studies inform environmental fate models and toxicity profiles, critical for regulatory compliance .

Q. What advanced spectroscopic methods characterize non-covalent interactions (e.g., hydrogen bonding) in supramolecular systems using this compound?

Solid-state NMR (¹⁹F/¹³C CP-MAS) and X-ray crystallography reveal fluorine-mediated hydrogen bonds and π-stacking interactions. Fluorescence quenching assays quantify binding affinities with host molecules (e.g., cyclodextrins). These methods guide the design of fluorinated polymers or drug delivery systems .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported thermal stability data for this compound?

Conflicting thermogravimetric analysis (TGA) results may arise from moisture content or heating rates. Standardized protocols include:

Q. What statistical approaches reconcile variability in biological assay results for derivatives of this compound?

Multivariate analysis (e.g., PCA or PLS regression) identifies confounding variables (e.g., solvent residuals, cell line variability). Dose-response curves should be normalized to internal controls (e.g., IC₅₀ values adjusted for cytotoxicity baselines). Replicating assays across independent labs minimizes batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.